molecular formula C9H4BrClFN B1380754 5-Bromo-1-chloro-6-fluoroisoquinoline CAS No. 1368066-64-1

5-Bromo-1-chloro-6-fluoroisoquinoline

Cat. No.: B1380754
CAS No.: 1368066-64-1
M. Wt: 260.49 g/mol
InChI Key: ZWNHILQAYRZKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-chloro-6-fluoroisoquinoline is a chemical compound with the molecular formula C9H4BrClFN . It has a molecular weight of 260.49 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI representation is InChI=1S/C9H4BrClFN/c10-8-5-3-4-13-9(11)6(5)1-2-7(8)12/h1-4H . The Canonical SMILES representation is C1=CC(=C(C2=C1C(=NC=C2)Cl)Br)F .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 260.49 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 258.91997 g/mol . The topological polar surface area is 12.9 Ų . The compound has a complexity of 193 .

Scientific Research Applications

Molecular Structure and Conformation

The compound's crystal structure and molecular conformation have been a subject of research. A study highlighted the conformational features of halogen substitution in isoquinoline derivatives, noting significant differences between derivatives with fluorine and those with chlorine or bromine. The molecule's packing in the lattice showed similarities for chlorine and bromine derivatives, whereas fluorine derivatives exhibited unique interactions, such as C-F...F, C-H...F, and C-F...π interactions (Choudhury, Nagarajan, & Row, 2003).

Vibrational Spectroscopy and Computational Studies

Vibrational spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, were conducted on halogenated quinoline compounds, providing insights into the compound's vibrational modes and structural parameters. These studies involved ab initio and density functional theory (DFT) calculations, offering a comprehensive analysis of the compound's fundamental modes and molecular interactions (Arjunan, Mohan, Ravindran, & Mythili, 2009).

Synthesis and Chemical Reactions

Research has been conducted on the synthesis and reactivity of halogen-rich intermediates, including the synthesis of unique pentasubstituted pyridines with desired functionalities. Such compounds are considered valuable building blocks in medicinal chemistry, offering various possibilities for chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022). Another study investigated the chemoselective functionalization of halogenated pyridines, revealing the exclusive substitution of bromide and a reversal in chemoselectivity under different conditions, demonstrating the compound's versatility in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Safety and Hazards

The compound is labeled with a signal word "Warning" . The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 . The hazard statements include H315 and H319 .

Properties

IUPAC Name

5-bromo-1-chloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-8-5-3-4-13-9(11)6(5)1-2-7(8)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNHILQAYRZKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1-chloro-6-fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-chloro-6-fluoroisoquinoline
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-chloro-6-fluoroisoquinoline
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-chloro-6-fluoroisoquinoline
Reactant of Route 5
5-Bromo-1-chloro-6-fluoroisoquinoline
Reactant of Route 6
Reactant of Route 6
5-Bromo-1-chloro-6-fluoroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.